N-[5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
N-[5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that features a thiadiazole ring, a cyclohexane carboxamide group, and a chlorinated phenoxyethyl moiety
Properties
IUPAC Name |
N-[5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-11-10-14(19)8-9-15(11)24-12(2)17-21-22-18(25-17)20-16(23)13-6-4-3-5-7-13/h8-10,12-13H,3-7H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQKKWHGHUFCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=NN=C(S2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions, often using 4-chloro-2-methylphenol and ethyl bromide in the presence of a base.
Formation of the Cyclohexanecarboxamide: The final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorinated phenoxy group is susceptible to nucleophilic substitution reactions, which can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Agricultural Science: The compound is studied for its herbicidal properties, particularly in controlling broadleaf weeds.
Material Science: Its derivatives are explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-[5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or signaling pathways involved in inflammation or cancer cell proliferation.
Agricultural Science: The compound likely disrupts essential biological processes in weeds, such as photosynthesis or cell division.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
- 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate
Uniqueness
N-[5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its combination of a thiadiazole ring and a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
